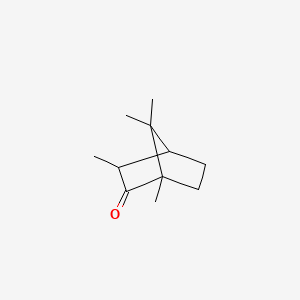

3-Methylcamphor

Descripción

3-Methylcamphor is a bicyclic monoterpene derivative structurally related to camphor, featuring a methyl group substitution at the 3-position of the camphor skeleton. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The compound exists in two stereoisomeric forms: 3-endo-methylcamphor and 3-exo-methylcamphor, differentiated by the spatial orientation of the methyl group relative to the bicyclic framework .

Propiedades

Fórmula molecular |

C11H18O |

|---|---|

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C11H18O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h7-8H,5-6H2,1-4H3 |

Clave InChI |

IJUHVSZPOHPVLE-UHFFFAOYSA-N |

SMILES canónico |

CC1C2CCC(C1=O)(C2(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylcamphor can be synthesized through the methylation of camphor. The process involves the treatment of camphor with lithium diisopropylamide (LDA) followed by methyl iodide. This reaction typically occurs in tetrahydrofuran (THF) at low temperatures (around 0°C). The product is a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, which can be separated and purified through further chemical treatments .

Industrial Production Methods: Industrial production of 3-Methylcamphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through distillation or chromatography techniques .

Análisis De Reacciones Químicas

Kinetic vs. Thermodynamic Control

-

Kinetic methylation of camphor derivatives with LDA (lithium diisopropylamide) and methyl iodide produces a 4:1 ratio of 3-exo-methylcamphor (2 ) to 3-endo-methylcamphor (3 ) .

-

Thermodynamic equilibration (e.g., refluxing with NaOMe/MeOH or HCl/HOAc) inverts selectivity, favoring the 3-endo-methyl epimer (3 ) in a 9:1 ratio .

Table 1: Stereoselectivity in Methylation

| Substrate | Conditions | exo:endo Ratio | Major Product |

|---|---|---|---|

| Camphor | LDA/CH₃I, 0°C | 4:1 | 3-exo-Me |

| Camphor | NaOMe/MeOH, reflux | 1:9 | 3-endo-Me |

| 3-Methylcamphor | LDA/CD₃I, 0°C | 3.4:1 | 3-endo-CD₃ |

Ring Cleavage and Functionalization

3-Methylcamphor derivatives undergo ring-opening reactions to form cyclopentanoid systems:

-

9,10-Dibromo-3-endo-methylcamphor (9 ) undergoes acid-catalyzed cleavage to yield cyclopentanoid bromoacid (159 ) and hydroxyacid (161 ) .

-

Bromoacid 159 lactonizes to form 160 , a precursor for vitamin D₃ metabolites .

Key Reaction Pathway:

-

9,10-Dibromocamphor → Ring cleavage → Bromoacid 159

-

159 → Lactonization → 160 → Alkylation → Diol 322 (vitamin D₃ side-chain analog) .

NMR Characterization

Comparative Methylation in Substituted Derivatives

-

3-Methylcamphor shows 80% endo selectivity when methylated, attributed to enolate distortion avoiding eclipsing with the C(10)-CH₃ group .

-

3,4-Dimethylcamphor exhibits reduced endo preference (2:1 ) due to increased steric hindrance .

Table 2: Substituent Effects on Methylation

| Substrate | exo:endo Ratio | Selectivity Driver |

|---|---|---|

| Camphor | 4:1 | Kinetic control |

| 3-Methylcamphor | 1:3.4 | Enolate distortion |

| 3,4-Dimethylcamphor | 2:1 | Steric hindrance |

Aplicaciones Científicas De Investigación

3-Methylcamphor is a camphor derivative that has found applications in organic synthesis and chemical research. Studies show that 3-methylcamphor can be created as a product in reactions of halonorbornane and oxo-substituted derivatives . Research has also shown that (+)-3-methylcamphor preferentially undergoes certain chemical reactions .

Applications in Synthesis

- Ring Cleavage Reactions (+)-9,10-Dibromocamphor, synthesized from (+)-3-endo-bromocamphor, undergoes ring cleavage to form cyclopentanoid ring systems, which can then be used to synthesize other compounds such as vitamin D3 .

- Alkylation Reactions Methylation of camphor yields 3-exo-methyl derivative as the major product, while 3-methylcamphor undergoes preferential endo alkylation. These findings contribute to understanding the factors governing alkylation reactions .

- Rearrangement Reactions (+)-3-endo-Bromocamphor and (+)-3-endo-9-dibromocamphor rearrange to form (-)-6-endo-bromocamphor and (-)-6-endo-9-dibromocamphor, respectively. Dehalogenation of the former yields optically pure (-)-camphor, while dehydrohalogenation produces (+)-5,6-dehydrocamphor .

Reactions of 3-Bromocamphors

- Reactions with Nucleophiles When endo-3-bromocamphor reacts with Me3Sn�or Ph2P�ions in liquid ammonia, it yields a reduction product. Photostimulated reactions with these anions show similar results. The reaction of 5a with Ph2P�was quenched by MeI, yielding less than 10% of two products (3-methyl-3-bromocamphor and 3-methylcamphor), arising from the methylation of a-keto-anions .

Table of Chemical Reactions

| Reactant | Reagent | Product(s) |

|---|---|---|

| (+)-3-endo-Bromocamphor | Methylation | (+)-9,10-Dibromocamphor |

| (+)-3-endo-Bromocamphor | Dehalogenation | (-)-Camphor |

| (+)-3-endo-Bromocamphor | Dehydrohalogenation | (+)-5,6-dehydrocamphor |

| endo-3-bromocamphor | Me3Sn�or Ph2P�ions | Reduction product |

Mecanismo De Acción

The mechanism of action of 3-Methylcamphor involves its interaction with various molecular targets. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in nociception and thermosensation. This activation leads to an increase in intracellular calcium levels, contributing to its analgesic and anti-inflammatory effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Stereochemical Properties

| Compound | Substituent Position/Configuration | Molecular Formula | Key Stereochemical Feature |

|---|---|---|---|

| Camphor | None (parent compound) | C₁₀H₁₆O | Bicyclic [2.2.1] framework |

| 3-endo-Methylcamphor | Methyl at 3-endo | C₁₁H₁₈O | Thermodynamically stable due to reduced strain |

| 3-exo-Methylcamphor | Methyl at 3-exo | C₁₁H₁₈O | Kinetic product with higher steric hindrance |

| Borneol | Hydroxyl at 2-endo | C₁₀H₁₈O | Less rigid due to hydroxyl group |

| Isoborneol | Hydroxyl at 2-exo | C₁₀H₁₈O | Higher volatility than borneol |

Key Observations :

- Steric Effects : The 3-exo-methyl group introduces greater steric hindrance compared to the 3-endo isomer, impacting reactivity in nucleophilic substitutions .

Reactivity in Alkylation and Rearrangement Reactions

Table 2: Reactivity Comparison in Selected Reactions

Key Observations :

- Beckmann Rearrangement : 3-Methylcamphor oxime undergoes rearrangement under acidic conditions (e.g., concentrated HCl) to form nitriles or lactams, a pathway shared with camphor oxime but with distinct regioselectivity due to methyl substitution .

- Alkylation Specificity : The 3-endo-methyl isomer’s stability drives its preference in catalytic cycles, contrasting with the exo isomer’s kinetic dominance .

Thermodynamic and Spectroscopic Properties

While explicit data (e.g., melting points, NMR shifts) are unavailable in the provided evidence, general trends can be inferred:

- Solubility : 3-Methylcamphor is less polar than hydroxylated derivatives (e.g., borneol), reducing water solubility.

- Spectroscopy : The methyl group in 3-Methylcamphor introduces distinct ¹H-NMR signals at δ 1.0–1.5 ppm (exo) vs. δ 0.8–1.2 ppm (endo), though exact values depend on solvent and instrumentation .

Q & A

Q. How should researchers design a robust literature review to identify gaps in 3-methylcamphor applications?

- Methodological Answer : Use Boolean search operators in databases like SciFinder and PubMed (e.g., "3-methylcamphor AND (synthesis OR metabolism)"). Screen results by publication date (last 10 years) and impact factor. Map trends via bibliometric tools (VOSviewer) to highlight understudied areas (e.g., neuropharmacology) .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of 3-methylcamphor in biological assays?

Q. How can researchers ensure reproducibility in 3-methylcamphor studies across laboratories?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/GC files via repositories like Zenodo. Use collaborative platforms (e.g., protocols.io ) to standardize procedures for solvent drying, catalyst loading, and reaction quenching .

Ethical and Safety Guidelines

Q. What ethical considerations apply to in vivo studies of 3-methylcamphor derivatives?

Q. How should researchers handle discrepancies between computational predictions and experimental results for 3-methylcamphor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.